3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine
Description
Properties
IUPAC Name |
3-(4-ethylphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-16-8-10-17(11-9-16)19-12-13-20(22-21-19)23-14-18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHTVWTVRWIHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the 4-Ethylphenyl Group: This step involves the electrophilic aromatic substitution of the pyridazine ring with a 4-ethylphenyl halide in the presence of a Lewis acid catalyst.
Thioether Formation: The final step is the nucleophilic substitution reaction where the pyridazine derivative reacts with 2-methylbenzylthiol in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halides, Lewis acids, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity: Research indicates that derivatives of 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi.
- Anticancer Properties: The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may interfere with cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest .
2. Drug Development
- Target Interaction Studies: The compound's ability to bind to specific enzymes and receptors is crucial for understanding its mechanism of action. Molecular docking simulations and in vitro assays are employed to evaluate its binding affinity and efficacy against biological targets.
- Therapeutic Applications: Due to its structural features, the compound is being explored for therapeutic applications in diseases mediated by inflammatory processes, such as cancer and autoimmune disorders .
3. Biochemical Studies
- Enzyme Inhibition: Research has identified that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that pyridazine derivatives can modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism .
- Intramolecular Hydrogen Bonding: The pyridazine ring allows for intramolecular hydrogen bonding, which can enhance the stability and binding affinity of the compound to its targets .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study was conducted to evaluate the antimicrobial efficacy of 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential as a therapeutic agent against resistant strains.
Case Study 2: Anticancer Mechanism Exploration
In vitro studies assessed the effects of the compound on various cancer cell lines. Results demonstrated that treatment with 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine led to increased apoptosis rates compared to control groups. This study highlights the compound's potential as a lead candidate in anticancer drug development .
Comparative Analysis with Related Compounds
To understand the unique properties of 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine | Contains a methoxy group instead of ethyl | Active against Mycobacterium tuberculosis |
| 3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine | Fluorine atom enhances lipophilicity | Enhanced antimicrobial activity |
| 3-(Phenylethynyl)-6-((2-methylbenzyl)thio)pyridazine | Contains an ethynyl substituent | Investigated for anticancer properties |
The presence of the ethyl group in 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine may influence its solubility and bioavailability compared to other derivatives, potentially leading to distinct pharmacological profiles.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target protein. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine
This compound shares the pyridazine core but differs in substituents: it has a phenyl group at position 6 and a piperidinyl-ethylamino chain at position 3. The ethylamino-piperidine side chain significantly enhances acetylcholinesterase (AChE) inhibition potency—600-fold higher than simpler analogues—highlighting the critical role of lipophilic, bulky substituents in binding affinity .
Pyridaben (4-Chloro-2-(3-(2,6-dichlorophenyl)-1-methylpropyl)thio-3(2H)-pyridazinone)
Pyridaben, a commercial acaricide, shares a thio-substituted pyridazinone core. The thioether linkage and aromatic substituents are critical for its pesticidal activity. However, the pyridazinone ring (vs. pyridazine in the target compound) introduces an additional oxygen atom, altering electronic properties and hydrogen-bonding capacity. Pyridaben’s dichlorophenyl group enhances electrophilicity, while the target compound’s 4-ethylphenyl group may reduce toxicity and environmental persistence .
Thioether-Containing Heterocycles
2-((2-Methylbenzyl)thio)-5-(4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole (6a)
Compound 6a () features a 1,3,4-thiadiazole core with a 2-methylbenzylthio group, analogous to the target compound’s thioether. At 50 µg/mL, 6a exhibits 89% inhibition against Botrytis cinerea, suggesting that sulfur-linked aromatic groups enhance antifungal activity.
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1)
This pyrimidine derivative () includes a thioacetate group, enabling nucleophilic substitution reactions. The thietan-3-yloxy substituent introduces a strained cyclic ether, contrasting with the target compound’s simpler benzylthio group. Such structural differences may influence metabolic stability; cyclic ethers often resist oxidative degradation compared to linear alkyl or aryl thioethers .
Pharmacological and Industrial Relevance
- Antimicrobial Activity : Thioether-containing compounds like 6a show strong antifungal properties, implying the target compound could be optimized for agricultural or pharmaceutical use .
- Central Nervous System (CNS) Targeting : Piperidine- and benzyl-substituted pyridazines () exhibit AChE inhibition, a key mechanism in Alzheimer’s disease therapy. The target compound’s lipophilic groups may enhance blood-brain barrier penetration .
- Pesticidal Applications : Pyridaben’s success underscores the importance of thio-substituted heterocycles in agrochemical design, though the target compound’s reduced halogenation may align with modern low-toxicity trends .
Biological Activity
3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative analyses with related compounds.
Chemical Structure and Synthesis
The compound features a pyridazine core substituted with an ethylphenyl group and a methylbenzyl thioether. The synthesis typically involves multi-step organic reactions, which can include nucleophilic substitution and electrophilic aromatic substitution due to the reactive functional groups present in its structure.
Biological Activity
1. Mechanism of Action
The biological activity of 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine primarily arises from its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Inhibiting Enzymes : It can bind to specific enzymes, modulating their activity and affecting metabolic pathways.
- Modulating Receptor Activity : The compound may interact with cellular receptors, influencing signaling cascades that regulate cellular functions.
- Altering Gene Expression : By affecting transcription factors or other regulatory proteins, it may alter gene expression profiles relevant to disease states.
Comparative Analysis with Related Compounds
To understand the unique properties of 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine, it is useful to compare it with structurally similar compounds. The following table summarizes the structural features and biological activities of selected analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine | Contains a methoxy group instead of ethyl | Potentially active against Mycobacterium tuberculosis |
| 3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine | Fluorine atom enhances lipophilicity | Enhanced antimicrobial activity |
| 3-(Phenylethynyl)-6-((2-methylbenzyl)thio)pyridazine | Contains an ethynyl substituent | Investigated for anticancer properties |
The presence of the ethyl group in 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine may influence its solubility and bioavailability compared to other derivatives, potentially leading to distinct pharmacological profiles.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound in various contexts:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated promising results, suggesting potential applications in treating infections .
- Anticancer Potential : Preliminary studies have indicated that the compound may possess anticancer properties, with ongoing investigations focusing on its efficacy against various cancer cell lines. The mechanism appears to involve inhibition of key signaling pathways associated with cell proliferation .
Q & A
Q. What are the standard synthetic routes for 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example:
- Step 1: React 4-ethylphenyl magnesium bromide with pyridazine precursors to introduce the ethylphenyl group.
- Step 2: Thioether formation via displacement of a leaving group (e.g., chlorine) on pyridazine using 2-methylbenzylthiol under basic conditions (KOH/EtOH).
- Characterization: Intermediates are validated by -NMR (aromatic protons at δ 7.2–8.1 ppm), -NMR (C-S bond at ~125–130 ppm), and LC-MS for molecular ion confirmation .
Q. What spectroscopic methods are critical for confirming the compound’s structure?
- X-ray crystallography resolves the 3D conformation, particularly the dihedral angles between the pyridazine core and substituents (e.g., 4-ethylphenyl vs. 2-methylbenzylthio groups) .
- NMR : -NMR identifies proton environments (e.g., ethyl group triplet at δ 1.2–1.4 ppm), while -NMR confirms sulfur-linked carbons .
- IR spectroscopy verifies C-S (600–700 cm) and aromatic C-H stretches (3000–3100 cm) .
Q. How is the compound screened for initial biological activity?
- Antimicrobial assays : Disk diffusion against S. aureus and E. coli (MIC values compared to ampicillin).
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC calculated .
- Docking studies : Pyridazine derivatives are modeled against targets like DHFR (dihydrofolate reductase) to predict binding affinity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale academic production?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates vs. ethanol .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve thioether formation efficiency .
- Purification : Gradient column chromatography (hexane/EtOAc) minimizes byproducts like disulfides .
Q. How to resolve contradictions in reported biological activity data?
Example: Discrepancies in IC values for anticancer activity may arise from:
- Cell line variability : Metabolic differences (e.g., MCF-7 vs. HepG2) affect compound uptake .
- Assay conditions : Varying serum concentrations or incubation times alter results. Standardize protocols per OECD guidelines .
- Impurity interference : HPLC purity checks (>95%) ensure activity correlates with the target compound .
Q. What strategies validate the compound’s mechanism of action in pharmacological studies?
- Gene expression profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like Bax/Bcl-2) .
- Enzyme inhibition assays : Direct measurement of DHFR activity inhibition via UV-Vis (NADPH depletion at 340 nm) .
- Metabolomics : LC-MS/MS tracks downstream metabolites (e.g., folate pathway intermediates) .
Q. How to design SAR studies for pyridazine derivatives with enhanced activity?
- Substituent variation : Replace 2-methylbenzylthio with bulkier groups (e.g., naphthyl) to test steric effects on target binding .
- Electron-withdrawing groups : Introduce -CF or -NO on the phenyl ring to modulate electron density and binding affinity .
- Bioisosteres : Swap pyridazine with triazine to compare potency and selectivity .
Data Analysis & Experimental Design
Q. What statistical methods are used to analyze dose-response relationships?
Q. How to address crystallographic disorder in structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
